molecular formula C5H9NO4S B2861113 3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide CAS No. 409107-64-8

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide

Cat. No.: B2861113
CAS No.: 409107-64-8
M. Wt: 179.19
InChI Key: UETBQZUGBOZWRA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide (Methyl isothiazolidine-3-carboxylate 1,1-dioxide) is a high-purity chemical intermediate with the CAS Number 409107-64-8 and a molecular formula of C5H9NO4S (Mol. Wt.: 179.19) . This compound belongs to the class of 1,1-dioxo-isothiazolidines, also known as γ-sultams, which are five-membered heterocyclic rings containing both sulfur and nitrogen atoms in their highest oxidation state . The defining structural feature is the sulfonyl group, which classifies it as a cyclic sulfonamide, a well-established pharmacophore that imparts significant conformational rigidity and unique stereoelectronic properties to the molecule . This structure makes it a versatile and privileged scaffold in synthetic and medicinal chemistry, primarily serving as a key building block for the creation of diverse and structurally complex molecules . The reactivity of the isothiazolidine ring, particularly at the nitrogen and the carbon adjacent to the carbonyl group, provides multiple avenues for functionalization, enabling the generation of extensive libraries for drug discovery screening . A prominent area of application for this core structure is in the design and synthesis of enzyme inhibitors. Derivatives of isothiazolidine 1,1-dioxide have been investigated as potent inhibitors for various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), and protein tyrosine phosphatase 1B (PTP1B), indicating potential for developing anti-inflammatory and anti-diabetic agents . Furthermore, the γ-sultam core can act as a bioisostere for other chemical templates, such as pyroglutamic acid, which is a known pharmacological scaffold, thereby enhancing the potential for discovering new bioactive compounds . This product is provided for research purposes only. It must be stored in a dark place under an inert atmosphere at room temperature . For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

methyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c1-10-5(7)4-2-3-11(8,9)6-4/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETBQZUGBOZWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409107-64-8
Record name methyl 1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl isothiazolidine-3-carboxylate 1,1-dioxide typically involves the reaction of isothiazolidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of methyl chloroformate as a reagent, which reacts with isothiazolidine-3-carboxylic acid to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of methyl isothiazolidine-3-carboxylate 1,1-dioxide may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Scientific Research Applications

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl isothiazolidine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Substituent position and electronic properties critically differentiate 3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide from its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Electronic Effects
This compound -COOMe (3) C₆H₉NO₄S 191.21 g/mol Electron-withdrawing, polar
2-(3-Aminophenyl)isothiazolidine 1,1-dioxide -C₆H₄NH₂ (2) C₉H₁₂N₂O₂S 212.27 g/mol Electron-donating (amine), aromatic
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide -C₆H₄Br (2) C₉H₈BrNO₂S 282.19 g/mol Electron-withdrawing (halogen), aromatic
2-Isopropylisothiazolidine 1,1-dioxide -CH(CH₃)₂ (2) C₆H₁₃NO₂S 163.24 g/mol Electron-neutral, aliphatic
Triazole-containing isothiazolidine 1,1-dioxide Triazole (varies) Variable Variable Polar, hydrogen-bonding capability
  • Key Observations :
    • 3-Substitution vs. 2-Substitution : The 3-position methoxycarbonyl group in the target compound contrasts with most analogs (e.g., 2-phenyl or 2-alkyl substituents), altering steric and electronic interactions.
    • Electronic Effects : The methoxycarbonyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks or Michael additions, unlike electron-donating groups (e.g., -NH₂ in ).

Reactivity and Stability

  • Hydrolytic Stability : The methoxycarbonyl group may render the compound more susceptible to hydrolysis compared to alkyl or halogen-substituted analogs (e.g., 2-isopropyl or 2-bromophenyl derivatives ).
  • Nucleophilic Attack: The electron-deficient sultam ring in the target compound could exhibit enhanced reactivity toward nucleophiles (e.g., amines, thiols) compared to electron-rich derivatives like 2-(3-aminophenyl) .

Biological Activity

3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide is a compound belonging to the isothiazolidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its reactivity and biological potential. The isothiazolidine ring system is known for its ability to interact with various biological targets, which may include enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in signal transduction pathways. For instance, it may act as an inhibitor of protein tyrosine kinases, disrupting cellular proliferation signals .
  • Biochemical Pathway Modulation : The compound can influence various biochemical pathways by interacting with key proteins and enzymes, leading to altered cellular responses .
  • Cellular Interaction : Its interaction with cellular components such as thiols can lead to the formation of disulfide bonds, impacting protein function and cellular viability .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiproliferative Activity : Studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. It inhibits cell growth by interfering with critical signaling pathways involved in cell division.
  • Antibacterial Properties : The compound has demonstrated antibacterial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the modulation of cytokine production and inflammatory pathways .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of this compound on human breast cancer cells reported a dose-dependent inhibition of cell proliferation. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antibacterial Evaluation

In another study focusing on antibacterial activity, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting strong antibacterial efficacy.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds is useful:

CompoundBiological ActivityMechanism of Action
This compoundAntiproliferative, AntibacterialEnzyme inhibition, Cellular interaction
Triazole-containing derivativesAntifungalMembrane disruption
Isothiazolinone derivativesBiocidalThiol interaction

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